Mannitol
Description
Mannitol (C₆H₁₄O₆), a six-carbon sugar alcohol, is a naturally occurring polyol widely utilized in pharmaceuticals, food, and industrial applications. It is stereoisomeric to sorbitol and iditol, differing in hydroxyl group spatial arrangements . Its non-hygroscopic nature, low caloric value, and osmotic activity make it ideal as a diuretic, sweetener, and excipient in drug formulations . This compound exists in three polymorphic forms (β, δ, α) and a hemihydrate (MHH), each with distinct physicochemical properties affecting solubility, stability, and industrial applicability . Clinically, it is a cornerstone for managing elevated intracranial pressure (ICP) due to its osmotic diuretic effect, though efficacy varies with dosing and patient physiology .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Record name | D-MANNITOL | |
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DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
| Record name | D-Mannitol | |
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| Record name | DL-Mannitol | |
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Molecular Weight |
182.17 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
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Flash Point |
greater than 300 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
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Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
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Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
| Record name | D-MANNITOL | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
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Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
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| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannitol can be synthesized through the hydrogenation of fructose, which is derived from starch or sucrose. The process involves the following steps:
Hydrogenation of Fructose: Fructose is hydrogenated in the presence of a catalyst, typically nickel, under high pressure and temperature conditions (100-150°C and 50 bar pressure) to produce this compound.
Isomerization: Glucose can be isomerized to fructose using an alkaline solution, followed by hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods due to their efficiency and environmental benefits. These methods include:
Fermentation Engineering: Utilizing this compound-producing strains of bacteria or yeast to ferment sugars into this compound.
Protein Engineering: Modifying enzymes to enhance their efficiency in converting sugars to this compound.
Metabolic Engineering: Altering the metabolic pathways of microorganisms to increase this compound production.
Chemical Reactions Analysis
Mannitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mannonic acid using oxidizing agents such as nitric acid.
Reduction: this compound itself is a reduction product of fructose or glucose.
Substitution: this compound can react with halogens, such as bromine, to form dibromothis compound, which has clinical applications.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a nickel catalyst for reduction reactions.
Halogens: Bromine for substitution reactions.
Major Products:
Mannonic Acid: Formed from the oxidation of this compound.
Dibromothis compound: Formed from the substitution reaction with bromine.
Scientific Research Applications
Clinical Applications
1. Management of Intracranial Pressure (ICP)
Mannitol is widely recognized for its effectiveness in reducing elevated intracranial pressure. It acts as an osmotic diuretic, drawing water out of the brain parenchyma into the vascular system, thereby decreasing brain volume and intracranial pressure. This mechanism is crucial in conditions such as traumatic brain injury and cerebral edema .
2. Renal Protection
In surgical settings, particularly during cardiac and renal transplantation, this compound is administered to protect renal function. It enhances renal blood flow and promotes diuresis, which helps flush out necrotic debris from the renal tubules and reduces the risk of acute tubular necrosis (ATN) .
3. Treatment of Acute Kidney Injury
this compound is employed to prevent or treat acute renal failure by promoting urinary excretion of toxic substances. Its ability to increase osmotic pressure in the glomeruli allows for enhanced urine production .
4. Reduction of Intraocular Pressure
this compound is also used to manage intraocular pressure in conditions like glaucoma. By drawing fluid from the eye into the bloodstream, it effectively reduces pressure before surgical procedures .
Pharmaceutical Applications
1. Pharmaceutical Excipient
this compound is commonly used as an excipient in drug formulations. It serves multiple roles, including acting as a bulking agent, stabilizing proteins and peptides during storage, and enhancing the physical properties of tablets .
2. Inhalation Therapy
In respiratory medicine, this compound is utilized in inhaled dry-powder formulations to improve mucociliary clearance in conditions such as cystic fibrosis. This application leverages this compound's ability to alter mucus properties, facilitating easier clearance from the airways .
Diagnostic Applications
1. Glomerular Filtration Rate Measurement
this compound is employed as a renal function diagnostic aid due to its unique filtration characteristics. It is freely filtered by the kidneys with minimal reabsorption, making it useful for estimating glomerular filtration rate (GFR) in clinical assessments .
2. Contrast Agent in Imaging Studies
In radiology, this compound can enhance imaging quality in procedures like MRI and CT scans by improving contrast through its osmotic effects on tissues .
Case Studies and Research Findings
Several studies have highlighted the clinical benefits of this compound:
- Traumatic Brain Injury Study: A study involving 50 patients demonstrated that this compound administration significantly improved clinical outcomes measured by the Glasgow Outcome Scale (GODS) score compared to controls who did not receive this compound (p < 0.001) .
- Renal Protection During Surgery: Research indicates that this compound administration prior to ischemic events can reduce renal cell swelling and protect against ischemia-reperfusion injury through various mechanisms including scavenging free radicals .
Summary Table of this compound Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Intracranial Pressure | Management in traumatic brain injury | Osmotic diuresis reducing brain volume |
| Renal Protection | Cardiac and renal transplantation | Enhances renal blood flow; flushes necrotic debris |
| Acute Kidney Injury | Promotes diuresis | Increases osmotic pressure for urinary excretion |
| Intraocular Pressure | Treatment for glaucoma | Draws fluid from the eye to reduce pressure |
| Pharmaceutical Excipient | Stabilizing agent for drugs | Prevents denaturation of proteins; improves tablet properties |
| Inhalation Therapy | Cystic fibrosis management | Improves mucus clearance |
| Diagnostic Aid | GFR measurement | Freely filtered with minimal reabsorption |
| Imaging Contrast | Enhances visualization in MRI/CT | Improves tissue contrast through osmotic effects |
Mechanism of Action
Mannitol exerts its effects primarily through its osmotic properties. It increases the osmolarity of the blood plasma, which draws water from tissues into the bloodstream. This mechanism helps reduce cerebral edema and intracranial pressure by decreasing the volume of cerebrospinal fluid. In the kidneys, this compound inhibits the reabsorption of water and electrolytes, promoting diuresis .
Comparison with Similar Compounds
Key Findings :
- In a randomized trial, HS maintained stable ICP reduction over four doses, whereas this compound’s efficacy declined by the fourth dose (p < 0.05) .
- HS prolonged ICP normalization by 30–50% compared to this compound, attributed to its plasma-expanding properties .
Polyols: this compound vs. Sorbitol vs. Glycerol
This compound, sorbitol, and glycerol are structurally related polyols but exhibit divergent biochemical and industrial behaviors:
Key Findings :
- This compound 1-phosphate and sorbitol 6-phosphate act as fructose 6-phosphate analogs, enhancing glucokinase inhibition in hepatocytes .
- Glycerol shows stronger correlation with this compound in flaxseed metabolomics, suggesting overlapping biosynthetic pathways .
Paracellular Transport Markers: this compound vs. Inulin
Both are used to assess epithelial permeability but differ in molecular weight and applications:
Key Data :
- In cultured cell systems, this compound’s apparent permeability (0.08 ± 0.02 cm/h) exceeded inulin (0.03 ± 0.01 cm/h) due to smaller molecular size .
Osmoprotectants: this compound vs. NaCl in Plant Stress
This compound and NaCl induce osmotic stress but differ in plant tissue responses:
Key Findings :
- NaCl-adapted callus tissues showed 50% lower growth than this compound-adapted tissues, linked to ionic toxicity disrupting metabolic pathways .
Biological Activity
Mannitol, a six-carbon sugar alcohol (C₆H₁₄O₆), is widely recognized for its various biological activities, particularly in the fields of medicine and microbiology. This article provides an in-depth exploration of this compound's biological effects, mechanisms of action, and its applications in clinical and research settings.
Overview of this compound
This compound is a naturally occurring polyol found in various plants and fungi. It serves multiple roles, including acting as an osmoprotectant, a carbon source, and a stress response mediator. Its unique properties make it valuable in pharmaceutical formulations and as a research tool.
- Osmotic Effects :
- Metabolic Pathways :
- Enhancement of Antibiotic Efficacy :
1. Antimicrobial Properties
This compound has been shown to possess antimicrobial properties by modulating metabolic pathways in bacteria. For instance, studies have demonstrated that this compound can enhance serum killing activity against pathogenic bacteria such as Vibrio alginolyticus. The optimal concentration for this effect was found to be 5 mM .
2. Role in Fungal Pathogenesis
In fungi, this compound serves as a carbon source and helps in stress resilience. It has been implicated in the pathogenicity of various fungal species, where its production correlates with virulence factors during host interactions . For example, this compound biosynthetic mutants exhibited reduced disease symptoms during plant infections .
3. Neuroprotective Effects
This compound's ability to reduce intracranial pressure has made it a common treatment for conditions like cerebral edema. Its mechanism involves osmotic diuresis, which helps alleviate swelling by drawing excess fluid from the brain into the bloodstream .
Case Study 1: this compound in Bacterial Infections
A study investigated the role of this compound in enhancing the efficacy of antibiotics against Staphylococcus aureus strains. The results indicated that this compound treatment significantly increased bacterial susceptibility to antibiotics by inducing metabolic pathways that bolster bacterial stress responses .
Case Study 2: this compound's Effect on Neuroprotection
Clinical trials have shown that this compound administration can effectively manage elevated intracranial pressure in patients with traumatic brain injuries. The osmotic gradient created by this compound facilitates fluid movement away from swollen tissues, thereby improving patient outcomes .
Research Findings
Q & A
Q. How to reconcile discrepancies in this compound’s antioxidant activity across in vitro and in vivo models?
- Methodological Answer : In vitro assays (e.g., DPPH scavenging) often overestimate activity due to solvent artifacts (e.g., DMSO interactions). In vivo studies should use stable isotope-labeled this compound (¹³C-NMR tracking) to distinguish direct ROS scavenging from indirect effects (e.g., glutathione upregulation). Systematic reviews with GRADE criteria assess evidence quality, highlighting publication bias in small-sample studies .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
